n-Allyl-4-bromobenzenesulfonamide
Overview
Description
N-Allyl-4-bromobenzenesulfonamide is a chemical compound with the linear formula C9H10BrNO2S . It has a molecular weight of 276.154 and is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
The synthesis of related sulfonamide compounds typically involves the reaction of a sulfonyl chloride with an amine. For example, the synthesis of N-allyl-N-benzyl-4-methylbenzenesulfonamide was achieved by treating 4-methylbenzenesulfonyl chloride with a primary amine followed by benzylation. Similarly, N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides were synthesized by reacting 4-bromobenzenesulfonyl chloride with 4-ethoxyaniline to form an intermediate, which was then reacted with different electrophiles. These methods could potentially be adapted for the synthesis of this compound.Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques and crystallographic analysis . For instance, the crystal structure of N-allyl-N-benzyl-4-methylbenzenesulfonamide was determined by single-crystal X-ray diffraction, revealing an orthorhombic space group and specific cell parameters . Additionally, the molecular geometry and vibrational wavenumbers of related compounds have been studied using experimental techniques like FT-IR, Raman, and NMR, as well as computational methods such as density functional theory (DFT) .Chemical Reactions Analysis
Sulfonamide compounds can participate in various chemical reactions. For example, N, N-Dibromobenzenesulfonamide (DBBS) was shown to add to asymmetric alkenes and α, β-unsaturated carboxylic acid esters following Markownikoff’s rule, indicating the reactivity of the sulfonamide group in electrophilic addition reactions. This suggests that this compound may also undergo similar addition reactions with olefins.Physical and Chemical Properties Analysis
This compound has a molecular weight of 276.154 . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results. For comprehensive data, experimental determination or computational prediction methods may be required.Scientific Research Applications
Synthesis of 4-Substituted Benzosultams : A study by Feuillastre, Pelotier, and Piva (2013) demonstrated the functionalization of N-Alkyl-N-allyl-2-bromobenzenesulfonamides through selective E-cross-metathesis with various alkenes, followed by radical cyclization. This process facilitated the production of 4-substituted benzosultams in moderate-to-good yields (Feuillastre, Pelotier, & Piva, 2013).
Design of Oxidation Catalysts : Işci, Caner, et al. (2014) utilized 4-tert-Butylbenzenesulfonamide as a substituent in Fe(ii) phthalocyanine, focusing on factors crucial for catalyst design such as solubility and stability. The study highlighted the stability of this phthalocyanine under oxidative conditions and its application in olefin oxidation (Işci, Caner, et al., 2014).
Synthesis via Cyclodextrin Mediated N-alkylation : Fischer, Millan, and Ritter (2013) described the N-alkylation of N,N'-(hexane-1,6-diyl)bis(4-methylbenzenesulfonamide) with allyl bromide and subsequent reactions. This research involved aqueous solution processes and cyclodextrin as a phase transfer catalyst (Fischer, Millan, & Ritter, 2013).
Crystallographic Characterization : Stenfors and Ngassa (2020) conducted crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide, revealing its orthorhombic space group and molecular interactions through single-crystal X-ray diffraction (Stenfors & Ngassa, 2020).
Photophysical Properties of New Dyes : A 2019 study investigated the preparation and properties of compounds containing benzenesulfonamide and 1,8-naphthalimide, demonstrating their use in dye synthesis (M. -, M. -, H. ., A. -, & S. -, 2019).
Superelectrophilic Activation in Superacid : Liu, Martin-Mingot, et al. (2010) explored the synthesis of benzofused sultams and fluorinated sulfonamides starting from N-allylic sulfonamides in superacid HF/SbF(5), highlighting the significant effect of superacid composition on reaction selectivity (Liu, Martin-Mingot, et al., 2010).
Safety and Hazards
Sigma-Aldrich provides n-Allyl-4-bromobenzenesulfonamide to early discovery researchers as part of a collection of rare and unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity . All sales are final . Sigma-Aldrich makes no representation or warranty whatsoever with respect to this product .
Properties
IUPAC Name |
4-bromo-N-prop-2-enylbenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2S/c1-2-7-11-14(12,13)9-5-3-8(10)4-6-9/h2-6,11H,1,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJJKFCZKLGCVNS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNS(=O)(=O)C1=CC=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701003052 | |
Record name | 4-Bromo-N-(prop-2-en-1-yl)benzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701003052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
830-41-1 | |
Record name | 4-Bromo-N-2-propen-1-ylbenzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=830-41-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenesulfonamide, N-allyl-p-bromo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000830411 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Bromo-N-(prop-2-en-1-yl)benzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701003052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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